2-(3-Aminoazetidin-1-yl)butanenitrile
Overview
Description
Scientific Research Applications
Application 1: Use in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The compound “2-(3-Aminoazetidin-1-yl)butanenitrile” has been used in the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are high-affinity non-imidazole histamine H3 receptor agonists . These agonists have shown in vivo central nervous system activity .
- Summary of Results or Outcomes: The key compound VUF16839 (14d) combines nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) with weak activity on cytochrome P450 enzymes and good metabolic stability . In vivo evaluation of 14d in a social recognition test in mice revealed an amnesic effect at 5 mg/kg intraperitoneally .
Application 2: Use in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 3: Use in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
- Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .
Application 4: Use in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Use in Pharmaceutical Impurity Analysis
- Specific Scientific Field: Pharmaceutical Impurity Analysis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
- Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .
Application 6: Use in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
- Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7(3-8)10-4-6(9)5-10/h6-7H,2,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBWHPDGPKHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)butanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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